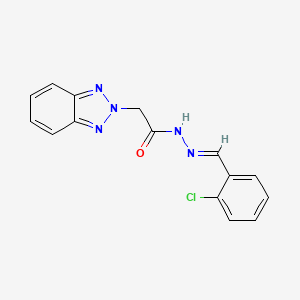

![molecular formula C19H19N3O3 B5522209 N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B5522209.png)

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(4-methylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related oxazino and benzimidazolyl compounds involves several steps, including dehydration, cyclization, and condensation reactions. For instance, 1,2-oxazines and 1,2-benzoxazines can be synthesized through the dehydration of dihydroxy-oxazines, which are themselves obtained from the cyclization of acyl-nitrosopentenones under specific conditions (Sainsbury, 1991). Additionally, the synthesis of benzimidazoles from o-phenylenediamines through condensation with electrophilic reagents has been well documented (Ibrahim, 2011).

Molecular Structure Analysis

The molecular structure of compounds like N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(4-methylphenoxy)acetamide is characterized by the presence of benzimidazole and oxazino rings. These structures have been analyzed through various spectroscopic methods, providing insights into their complex nature and the interactions between their functional groups (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

The chemical properties of benzimidazole and oxazine derivatives include reactions such as reduction, electrophilic substitution, and cyclization. These compounds often act as intermediates in various chemical reactions due to their reactive sites and structural flexibility. For example, oxazine derivatives have been shown to possess sedative, analgesic, antipyretic, and antimicrobial activities, showcasing their versatility in chemical synthesis and potential applications (Asif & Imran, 2020).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structures. These properties are crucial for determining their stability, reactivity, and suitability for various applications. Detailed analyses of these properties help in understanding the behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties analysis of benzimidazole and oxazine derivatives has revealed a wide range of biological activities, making them of interest in medicinal chemistry and other fields. The presence of nitrogen, oxygen, and sulfur atoms within these compounds contributes to their diverse reactivity and ability to interact with various biological targets (Kennedy, 2001; Saganuwan, 2020).

科学的研究の応用

Heterocyclic Chemistry and Synthesis

Heterocyclic compounds, including those related to benzimidazoles, are central to the development of novel materials and drugs. For example, the synthesis and transformation of pyrimido[1,2‐a]benzimidazoles into various derivatives highlight the versatility of these compounds in creating new chemical entities with potential therapeutic or material applications (Troxler & Weber, 1974).

Antimicrobial and Antihistaminic Activity

Benzimidazole derivatives have been explored for their antimicrobial and antihistaminic properties. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents indicates the potential for these compounds in treating allergic reactions (Iemura et al., 1986). Additionally, novel benzimidazole derivatives have been investigated for their antimicrobial and molluscicidal activities, underscoring their potential in addressing various infectious and parasitic challenges (Nofal et al., 2002).

Pharmacological Applications

Benzimidazole derivatives also exhibit a range of pharmacological activities, including potential as acyl-CoA:cholesterol O-acyltransferase-1 inhibitors for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018). Furthermore, their anthelmintic evaluation against Pheretima posthumous suggests applications in addressing parasitic infections (Kumar & Sahoo, 2014).

Anticancer Activity

The exploration of benzimidazole and related heterocycles for anticancer activity is another significant area of research. Compounds incorporating benzimidazole moieties have been synthesized and evaluated for their potential in treating cancer, demonstrating the importance of these structures in the development of novel anticancer agents (Fadda et al., 2017).

特性

IUPAC Name |

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13-2-5-15(6-3-13)25-12-19(23)20-14-4-7-17-16(10-14)21-18-11-24-9-8-22(17)18/h2-7,10H,8-9,11-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGMXZWRJOXTBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N4CCOCC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

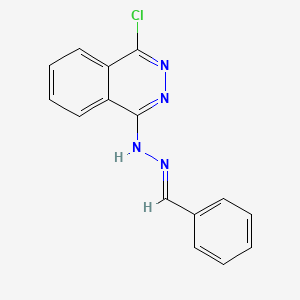

![11-(1-azepanyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522152.png)

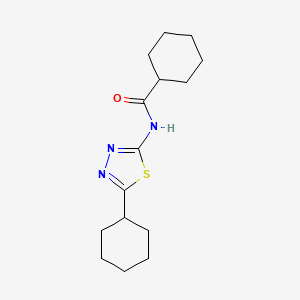

![N-methyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5522158.png)

![5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5522171.png)

![2-{1-methyl-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinyl}ethanol](/img/structure/B5522182.png)

![methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5522187.png)

![4-({2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5522190.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5522193.png)

![2-methyl-4-(4-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5522200.png)

![3-({4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5522202.png)

![3-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5522216.png)

![4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5522223.png)